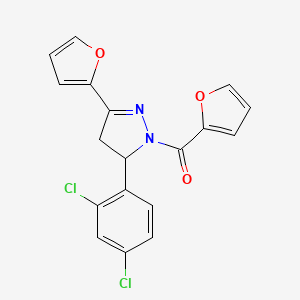![molecular formula C19H15N3OS B2928980 (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide CAS No. 868376-19-6](/img/structure/B2928980.png)
(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . It has an allyl group attached to the 3-position and a methyl group at the 4-position of the benzo[d]thiazole ring. The compound also features a cyanobenzamide moiety, which is connected to the benzo[d]thiazole ring via a double bond .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system present in the molecule . The presence of the allyl group could introduce some degree of rotation around the single bond connecting it to the benzo[d]thiazole ring .Chemical Reactions Analysis
The compound could potentially undergo reactions at the allyl group or the amide group. The allyl group could undergo reactions typical of alkenes, such as addition reactions . The amide group could participate in hydrolysis or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could influence properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Hypoglycemic and Hypolipidemic Activity
A significant application of compounds similar to (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is in the realm of diabetes and lipid metabolism research. For instance, novel thiazolidinedione ring-containing molecules have been synthesized and evaluated for their hypoglycemic activity and cholesterol and triglyceride lowering effect in Sprague–Dawley rats. These molecules showed a notable reduction in blood glucose, cholesterol, and triglyceride levels (Mehendale-Munj, Ghosh, & Ramaa, 2011).
Antimicrobial Activity
Another significant area of research is the antimicrobial properties of thiazolidinedione derivatives. A series of compounds structurally related to (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide have been synthesized and screened for antibacterial and antifungal activities. These compounds exhibited potential therapeutic intervention against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Xanthine Oxidase Inhibitory Properties and Anti-inflammatory Activity
Compounds like (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide have also been researched for their inhibitory activity against xanthine oxidase and anti-inflammatory response. They show potent effects against commercial xanthine oxidase and have potential applications in the treatment of inflammatory conditions (Smelcerovic et al., 2015).
Catalytic Applications
In the field of catalysis, such compounds have been used as catalysts for reactions like allylation of active methylene compounds. For example, palladium–benzothiazole carbene-catalyzed allylation demonstrates the potential of these compounds in organic synthesis and catalytic applications (Monopoli et al., 2015).
Cancer Research
In cancer research, thiazolides, which are related to the structure of interest, have shown the ability to induce cell death in colon carcinoma cell lines, highlighting their potential as novel therapeutic agents in cancer treatment (Brockmann et al., 2014).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of benzothiazole, which is known to have a broad range of biological activities . .
Mode of Action
Benzothiazole derivatives are known to interact with various enzymes and receptors, altering their function and leading to changes in cellular processes .
Pharmacokinetics
Similar compounds such as 3-cyano-n-(4-methylbenzyl)benzamide and 3-cyano-n-(prop-2-en-1-yl)benzamide are solid in form , suggesting that this compound may also be solid and could have similar pharmacokinetic properties.
Result of Action
Benzothiazole derivatives are known to have a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Propiedades
IUPAC Name |
4-cyano-N-(4-methyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-3-11-22-17-13(2)5-4-6-16(17)24-19(22)21-18(23)15-9-7-14(12-20)8-10-15/h3-10H,1,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETGFGKNYIULLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)C#N)N2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

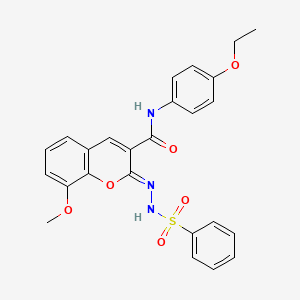

![7-Methoxy-6-azaspiro[2.6]non-6-ene](/img/structure/B2928902.png)
![2-(3-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2928903.png)
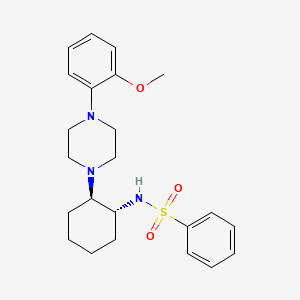
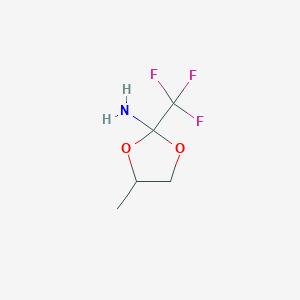
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2928907.png)
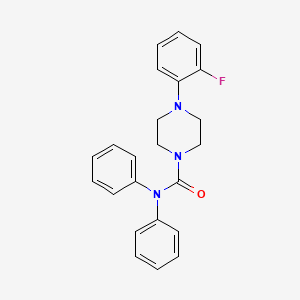
![5-(4-chlorophenyl)-2-[5-[4-chloro-3-(trifluoromethoxy)phenyl]-2-furyl]-4-methyl-1H-imidazole](/img/structure/B2928913.png)

![2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid](/img/structure/B2928915.png)
![3-[(4-Chlorobenzyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2928916.png)
